Ethyl 2-(3-cyanophenyl)propanoate
Description
Ethyl 2-(3-cyanophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted at the 2-position with a 3-cyanophenyl group.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
ethyl 2-(3-cyanophenyl)propanoate |
InChI |
InChI=1S/C12H13NO2/c1-3-15-12(14)9(2)11-6-4-5-10(7-11)8-13/h4-7,9H,3H2,1-2H3 |
InChI Key |
GBWOMJJQNZRHMW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Ethyl 2-(4-cyanophenyl)acetate (CAS 1528-41-2)
- Structural Difference: The acetate backbone (vs. propanoate) and para-cyano substitution.
- Impact : Reduced steric hindrance and altered electronic effects due to the shorter carbon chain and different substitution position. Similarity score: 0.79 .
- Applications : Likely used as a precursor in nitrile-containing drug synthesis, though specific data are unavailable.
Ethyl 2-(3-chlorophenyl)propanoate
- Synthesis: Prepared via sulfuric acid-catalyzed esterification of 2-(3-chlorophenyl)propanoic acid in ethanol .
- Key Difference : Chloro (-Cl) substituent (electron-withdrawing but less polar than -CN).
- Physicochemical Impact: Lower polarity compared to the cyano analogue, affecting solubility in organic solvents.
Methyl 2-(4-cyanophenyl)-2-methylpropanoate (CAS 444807-47-0)
- Structural Difference: Methyl ester group and geminal methyl substitution on the propanoate chain.
- Impact : Increased steric hindrance and reduced reactivity in ester hydrolysis. Similarity score: 0.81 .
Compounds with Heterocyclic or Complex Substituents
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)
- Structure : Features a 2-chlorophenyl and an additional phenyl group.
Quizalofop-P-ethyl
- Structure: Contains a quinoxalinyloxy-phenoxy group.
- Applications : Herbicidal activity due to inhibition of acetyl-CoA carboxylase. Demonstrates the role of aromatic heterocycles in agrochemical efficacy .
Physicochemical and Reactivity Comparisons
Analytical Characterization
- NMR Differentiation: The nitrile carbon in this compound would exhibit a distinct ¹³C-NMR signal near 110–120 ppm, absent in chloro or methoxy derivatives .
- Chromatographic Behavior : Higher polarity due to -CN may result in longer retention times in reverse-phase HPLC compared to chlorophenyl analogues.
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